molecular formula C10H8FN B051223 1-(3-Fluorophenyl)cyclopropanecarbonitrile CAS No. 124276-55-7

1-(3-Fluorophenyl)cyclopropanecarbonitrile

Cat. No.: B051223
CAS No.: 124276-55-7
M. Wt: 161.18 g/mol
InChI Key: OFFLWDDLGSEGTI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H8FN. It is characterized by the presence of a fluorine atom attached to the phenyl ring and a cyclopropane ring bonded to a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carbonitrile group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropanecarbonitrile
  • 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
  • 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride
  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile

Comparison: 1-(3-Fluorophenyl)cyclopropanecarbonitrile is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in medicinal chemistry and drug design .

Properties

IUPAC Name

1-(3-fluorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFLWDDLGSEGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601776
Record name 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-55-7
Record name 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)cyclopropane-1-carbonitrile
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